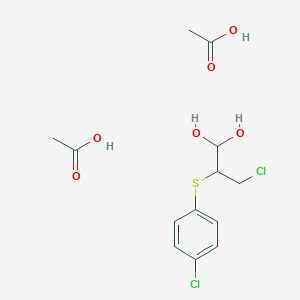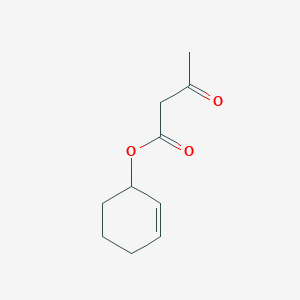![molecular formula C12H20NO4P B14591774 Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate CAS No. 61211-76-5](/img/structure/B14591774.png)
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to an ethyl chain, which is further connected to a hydroxyaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the 4-hydroxyaniline group. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can participate in substitution reactions where the ethyl or hydroxyaniline groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various phosphonate esters with different functional groups .
Wissenschaftliche Forschungsanwendungen
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological pathways involving phosphonates.
Wirkmechanismus
The mechanism of action of Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl phosphite: A simpler phosphonate ester used in similar applications but lacks the hydroxyaniline group.
Dimethyl methylphosphonate: Another phosphonate ester with different alkyl groups, used in various industrial applications.
Uniqueness
Diethyl [2-(4-hydroxyanilino)ethyl]phosphonate is unique due to the presence of the hydroxyaniline group, which imparts additional reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
61211-76-5 |
|---|---|
Molekularformel |
C12H20NO4P |
Molekulargewicht |
273.26 g/mol |
IUPAC-Name |
4-(2-diethoxyphosphorylethylamino)phenol |
InChI |
InChI=1S/C12H20NO4P/c1-3-16-18(15,17-4-2)10-9-13-11-5-7-12(14)8-6-11/h5-8,13-14H,3-4,9-10H2,1-2H3 |
InChI-Schlüssel |
ZXQAROVQRWKUAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CCNC1=CC=C(C=C1)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


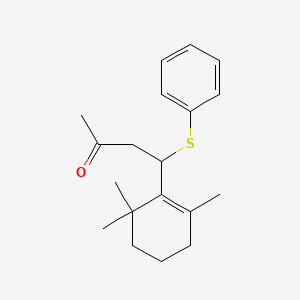
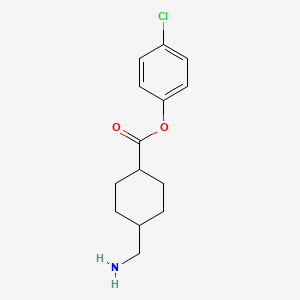
![5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene](/img/structure/B14591720.png)

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
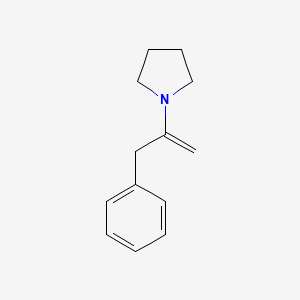
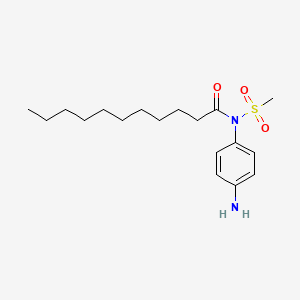
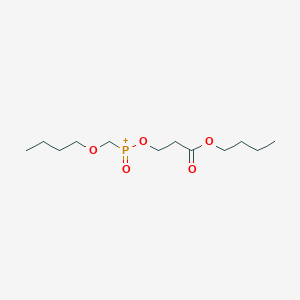

![4-(Dimethoxymethyl)-5,5-dimethyl-1-oxaspiro[2.5]octane](/img/structure/B14591753.png)
